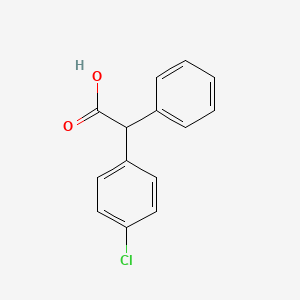

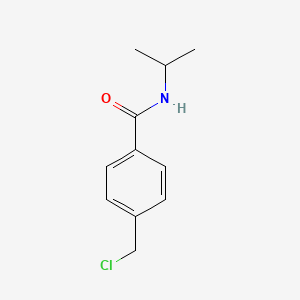

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

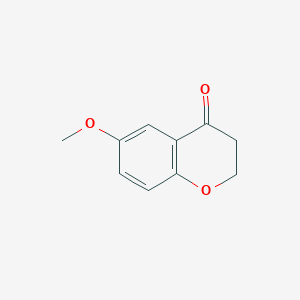

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine is a heterocyclic compound belonging to the pyrazol-5-ylamine family. This compound has been studied for its potential applications in the field of medicinal chemistry and drug discovery. It has been found to possess a range of biological activities, including anti-inflammatory, anti-fungal, and anti-bacterial properties. It has also been used as a starting material for the synthesis of various other compounds, such as this compound hydrochloride and this compound sulfate.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

- Anti-inflammatory and Antibacterial Agents : A study highlighted the synthesis of novel pyrazoline derivatives, including 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine, via microwave-assisted methods. These compounds exhibited significant in vivo anti-inflammatory and in vitro antibacterial activities. The synthesis method provided environmental benefits and improved reaction times compared to conventional methods. Molecular docking results suggested these compounds could serve as templates for anti-inflammatory activity (Ravula et al., 2016).

Spectroscopic and Quantum Chemical Analysis

- Antimicrobial Activity : Another study performed spectroscopic and quantum chemical analyses on similar compounds, demonstrating their potential for antimicrobial activity. The study included molecular docking to identify interactions with various proteins, suggesting these compounds' suitability for further biological applications (Viji et al., 2020).

Anticancer Potential

- Anticancer Agents : Research on novel pyrazole derivatives has shown that some compounds possess higher anticancer activity than doxorubicin, a reference drug. The study underscores the potential of these derivatives as anticancer agents, with good to excellent antimicrobial activity also reported (Hafez et al., 2016).

Molecular Reporters and Functional Dyes

- Molecular Reporters : A unique application involves using derivatives for multimodal signaling of chemical analytes, showcasing their potential as efficient molecular reporters. These applications are facilitated by the compounds' electron transfer and charge transfer properties (Rurack & Bricks, 2001).

Molecular Docking and Quantum Chemical Calculations

- Molecular Docking : Further studies have utilized molecular docking and quantum chemical calculations to explore the compounds' interactions with biological molecules. This research aids in understanding the structural and electronic factors contributing to their biological activities (Viji et al., 2020).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various receptors in the body, such as the histamine h3 receptor . This receptor plays a crucial role in maintaining wakefulness and enhancing the activity of histaminergic neurons .

Mode of Action

It’s worth noting that similar compounds, like pitolisant, act as high-affinity competitive antagonists and inverse agonists at the human histamine h3 receptor subtype . By blocking histamine autoreceptors, these compounds enhance the activity of histaminergic neurons and increase the signaling of other neurotransmitters in the brain .

Biochemical Pathways

It can be inferred from similar compounds that they may influence the histaminergic signaling pathway, which plays a significant role in maintaining wakefulness and alertness .

Pharmacokinetics

Similar compounds like pitolisant are rapidly and well absorbed following oral administration, resulting in the drug being 90% absorbed . The Tmax (time to reach maximum concentration) is typically reached approximately 3 hours following administration .

Result of Action

Similar compounds have been shown to enhance the activity of histaminergic neurons and increase the signaling of other neurotransmitters in the brain, leading to increased wakefulness .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-5-phenylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3/c16-12-6-8-13(9-7-12)19-15(17)10-14(18-19)11-4-2-1-3-5-11/h1-10H,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFXYKYUOKTMKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408052 |

Source

|

| Record name | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72411-49-5 |

Source

|

| Record name | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.